

Application Notes and Protocols for DA-0157 in Cell Culture Assays

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Compound of Interest

Compound Name: DA-0157

Cat. No.: B15614108

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Introduction

DA-0157 is a novel small molecule inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).^[1] Activating mutations in EGFR and rearrangements in ALK are key oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC).^[1] While several generations of EGFR and ALK inhibitors have been developed, acquired resistance, particularly through mutations like the EGFR C797S "gatekeeper" mutation, remains a significant clinical challenge.^[1] **DA-0157** has demonstrated potent preclinical activity in overcoming the EGFR C797S resistance mutation and inhibiting ALK rearrangements, making it a promising candidate for further investigation.^[1]

These application notes provide detailed protocols for utilizing **DA-0157** in various cell culture assays to evaluate its efficacy, mechanism of action, and specificity.

Data Presentation

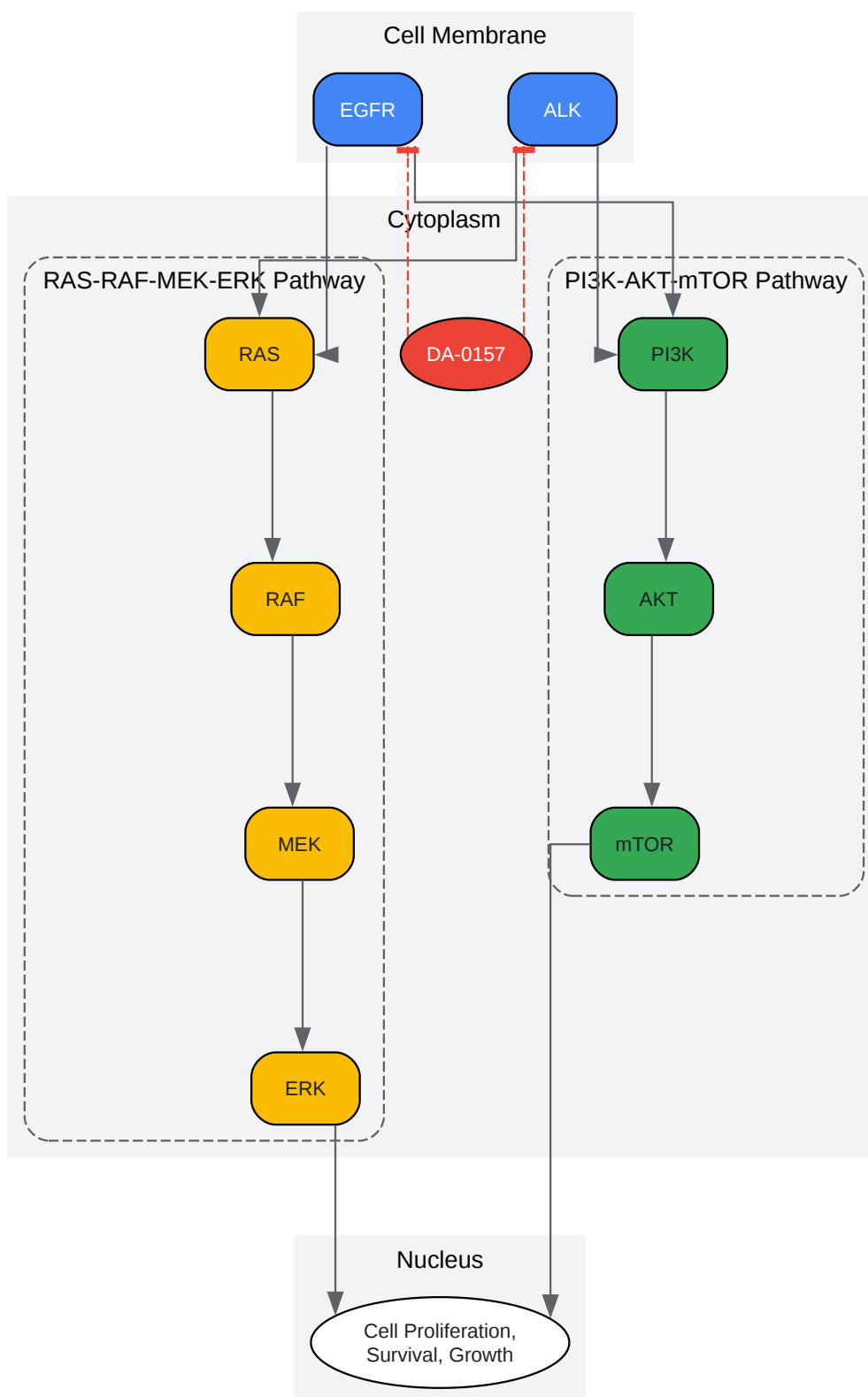
In Vitro Efficacy of DA-0157

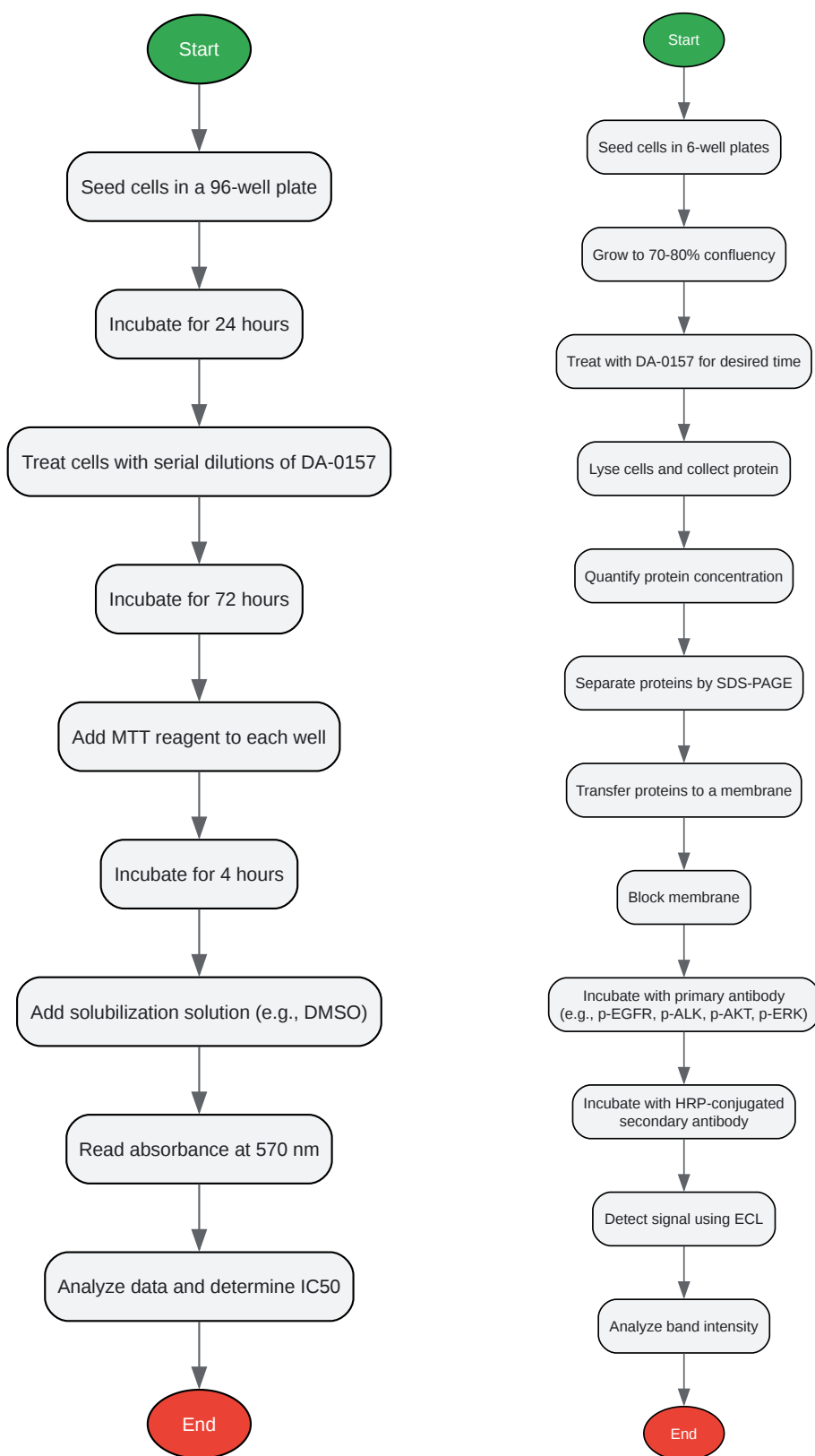
The following table summarizes representative half-maximal inhibitory concentration (IC₅₀) values of **DA-0157** in various NSCLC cell lines. These values are illustrative and based on the reported "excellent in vitro efficacy" of **DA-0157**.^[1] Actual IC₅₀ values should be determined experimentally.

Cell Line	EGFR Mutation Status	ALK Status	DA-0157 IC50 (nM) (Representative)
NCI-H1975	L858R, T790M, C797S	Wild-Type	50
PC-9	del E746-A750	Wild-Type	>1000
H3122	EML4-ALK	Wild-Type	25
A549	Wild-Type	Wild-Type	>5000

Signaling Pathways

DA-0157 exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of both EGFR and ALK. This dual inhibition blocks downstream signaling cascades that are crucial for tumor cell proliferation, survival, and growth. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.





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References

- 1. Discovery and preclinical evaluations of drug candidate DA-0157 capable of overcoming EGFR drug-resistant mutation C797S and EGFR/ALK co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for DA-0157 in Cell Culture Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614108#how-to-use-da-0157-in-cell-culture-assays]

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